molecular formula C24H24ClN3O3 B2521107 N-(3-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 898433-35-7

N-(3-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2521107
CAS No.: 898433-35-7
M. Wt: 437.92
InChI Key: YJONWIOSBZROPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-2-methylaniline, furan-2-carbaldehyde, and 1,2,3,4-tetrahydroisoquinoline. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.

Industry

In industry, the compound could be used in the development of advanced materials with specific properties. Its aromatic and heterocyclic components may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide include other amides and derivatives with aromatic and heterocyclic structures. Examples include:

  • N-(3-chlorophenyl)-N’-[2-(furan-2-yl)ethyl]ethanediamide
  • N-(2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide lies in its specific combination of functional groups and structural motifs. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16-19(25)8-4-9-20(16)27-24(30)23(29)26-14-21(22-10-5-13-31-22)28-12-11-17-6-2-3-7-18(17)15-28/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJONWIOSBZROPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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